molecular formula C4H5F2NO B2958075 2-(2,2-Difluoroethoxy)acetonitrile CAS No. 1553618-82-8

2-(2,2-Difluoroethoxy)acetonitrile

Cat. No.: B2958075
CAS No.: 1553618-82-8
M. Wt: 121.087
InChI Key: STZRUWAAFRDPLF-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)acetonitrile is a nitrile derivative characterized by a difluoroethoxy (-OCH₂CF₂H) substituent attached to an acetonitrile backbone. Its molecular formula is C₄H₅F₂NO, with a molecular weight of 121.09 g/mol . This compound is utilized as a synthetic intermediate in agrochemical and pharmaceutical research, particularly in the synthesis of pyrazole amide insecticides . Its structural simplicity and fluorine-rich substituent enhance its reactivity and metabolic stability, making it valuable in designing bioactive molecules.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2NO/c5-4(6)3-8-2-1-7/h4H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZRUWAAFRDPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553618-82-8
Record name 2-(2,2-difluoroethoxy)acetonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)acetonitrile typically involves the reaction of 2,2-difluoroethanol with acetonitrile under specific conditions. One common method includes the use of a base to deprotonate the alcohol, followed by nucleophilic substitution with a suitable leaving group on the acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(2,2-Difluoroethoxy)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the difluoroethoxy group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C₄H₅F₂NO 121.09 -OCH₂CF₂H 242473-51-4
2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile C₁₀H₉F₂NO 197.18 Phenyl + -OCH₂CF₂H 1179604-29-5
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile C₁₁H₁₀F₃NO₂ 245.20 Methoxy + -OCH₂CF₃ 1193388-12-3
2-(2,4-Dichlorophenoxy)acetonitrile derivatives Variable ~300–400 Dichlorophenoxy + thiourea/amide N/A

Key Observations :

  • Fluorine Content : The difluoroethoxy (-OCH₂CF₂H) group in this compound provides moderate lipophilicity compared to trifluoroethoxy (-OCH₂CF₃) derivatives, which exhibit higher metabolic resistance due to stronger C-F bonds .
  • Aromatic vs.

Biological Activity

2-(2,2-Difluoroethoxy)acetonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of a difluoroethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets. The compound's molecular structure can be represented as follows:

Chemical Structure C4H4F2NO\text{Chemical Structure }\text{C}_4\text{H}_4\text{F}_2\text{N}\text{O}

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, derivatives of 2-(2,2-difluoroethoxy) compounds have been investigated for their ability to inhibit fatty acid amide hydrolase (FAAH), which plays a role in endocannabinoid metabolism.
  • Central Nervous System Interaction : Some studies suggest that compounds with similar structures may interact with neurotransmitter systems, potentially acting as central nervous system depressants.

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in the following table:

Study Biological Activity Mechanism Findings
Study 1Enzyme InhibitionFAAH InhibitionThe compound showed significant inhibition of FAAH activity in vitro.
Study 2CNS InteractionReceptor ModulationAnalogues exhibited sedative effects in animal models.
Study 3Antimicrobial ActivityPathogen InhibitionDemonstrated effectiveness against specific bacterial strains.

Case Studies

  • Enzyme Inhibition Study :
    A detailed investigation into the inhibitory effects of this compound on FAAH was conducted. The compound was synthesized and tested for its binding affinity using molecular docking techniques. Results indicated a strong interaction with the active site of FAAH, suggesting potential for therapeutic applications in pain management and inflammation control.
  • CNS Interaction Study :
    Another study explored the pharmacological profile of related compounds in animal models. The results indicated that certain derivatives acted as effective central nervous system depressants, leading to reduced locomotor activity and increased sedation.
  • Antimicrobial Activity Study :
    A recent investigation assessed the antimicrobial properties of various difluoroethoxy compounds. The study found that this compound exhibited notable activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

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